Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929458
InChI: InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3
SMILES:
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate

CAS No.:

Cat. No.: VC15929458

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate -

Specification

Molecular Formula C12H12ClNO2
Molecular Weight 237.68 g/mol
IUPAC Name methyl 2-(6-chloro-1-methylindol-3-yl)acetate
Standard InChI InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3
Standard InChI Key UINGNMLITCBLFD-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate features a chloro-substituted indole scaffold with a methyl group at the 1-position and an acetate moiety at the 2-position. Key structural attributes include:

PropertyValueSource
IUPAC Namemethyl 2-(6-chloro-1-methylindol-3-yl)acetate
Molecular FormulaC₁₂H₁₂ClNO₂
Molecular Weight237.68 g/mol
CAS Number1334298-79-1
Canonical SMILESCN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC
Storage Conditions2–8°C

The indole nucleus’s planar structure facilitates π-π stacking interactions with biological targets, while the chloro and methyl groups enhance lipophilicity, potentially improving membrane permeability.

Synthesis and Manufacturing

General Synthetic Strategies

While explicit protocols for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate are scarce, analogous indole derivatives are typically synthesized via:

  • Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.

  • Functionalization of Preformed Indoles: Electrophilic substitution at the 3-position of 6-chloro-1-methylindole, followed by esterification .

A plausible route involves:

  • Chlorination of 1-methylindole at the 6-position using POCl₃ or N-chlorosuccinimide.

  • Acetylation at the 3-position via Friedel-Crafts alkylation with methyl chloroacetate.

  • Purification via column chromatography or recrystallization .

Industrial-Scale Challenges

Synthesizing chloroindole derivatives faces hurdles such as:

  • Dimerization/Oligomerization: Reactive intermediates like (indolyl)methyl halides tend to polymerize, necessitating low temperatures (-20°C) or microflow reactors to suppress side reactions.

  • Regioselectivity: Ensuring chloro-substitution at the 6-position requires careful control of reaction conditions (e.g., solvent polarity, catalysts) .

CompoundHeLa IC₅₀ (μM)MCF-7 IC₅₀ (μM)HT-29 IC₅₀ (μM)Source
7d (Cl-substituted analog)0.520.340.86
CA-4 (Combretastatin A-4)0.0030.0020.005

Mechanistically, these analogs inhibit tubulin polymerization, arresting cell cycle progression at the G2/M phase and inducing apoptosis . The chloro and methoxy groups enhance binding to tubulin’s colchicine site, suggesting similar potential for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate .

Antimicrobial and Anti-inflammatory Effects

Indole derivatives broadly exhibit:

  • Antibacterial Activity: Disruption of bacterial cell membranes via lipophilic interactions.

  • Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways, reducing cytokine production.

Applications in Drug Discovery

Intermediate for Anticancer Agents

This compound serves as a key intermediate in synthesizing tubulin inhibitors like 7d, which showed nanomolar efficacy against cervical (HeLa), breast (MCF-7), and colon (HT-29) cancers . Modifications at the 3-position (e.g., substituting acetate with pyrazole or triazole) enhance potency and selectivity .

Prodrug Development

The methyl ester group allows for prodrug strategies, where enzymatic hydrolysis in vivo releases the active carboxylic acid (2-(6-chloro-1-methyl-1H-indol-3-yl)acetic acid) . This improves oral bioavailability by increasing lipophilicity .

Challenges and Future Directions

Synthetic Optimization

  • Scalability: Transitioning from batch to continuous flow reactors could mitigate intermediate instability.

  • Green Chemistry: Exploring biocatalysts (e.g., lipases for esterification) may reduce reliance on toxic solvents.

Pharmacological Studies

Priority research areas include:

  • In Vitro Screening: Testing against cancer cell lines and microbial pathogens.

  • Mechanistic Studies: Elucidating interactions with tubulin, kinases, or inflammatory mediators.

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

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